molecular formula C14H13ClN2 B1213541 2-(Methylamino)-5-chlorobenzophenone imine CAS No. 5606-40-6

2-(Methylamino)-5-chlorobenzophenone imine

Cat. No.: B1213541
CAS No.: 5606-40-6
M. Wt: 244.72 g/mol
InChI Key: YIBUYDHSWMGPBG-UHFFFAOYSA-N
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Description

Contextualization of Imines in Advanced Organic Synthesis

Imines, also known as Schiff bases, are a fundamental class of organic compounds characterized by a carbon-nitrogen double bond (C=N). numberanalytics.comwikipedia.org This functional group is isoelectronic with the carbonyl group (C=O) in aldehydes and ketones, but the substitution of oxygen with a nitrogen atom significantly alters the group's reactivity and properties. numberanalytics.commasterorganicchemistry.com The formation of imines typically occurs through the condensation reaction of a primary amine with an aldehyde or a ketone, a process that involves the elimination of a water molecule. wikipedia.orgmasterorganicchemistry.com

In the realm of advanced organic synthesis, imines are highly valued as versatile intermediates. fiveable.meresearchgate.net Their C=N bond can undergo a variety of chemical transformations, including nucleophilic additions, cycloadditions, reductions, and oxidations. numberanalytics.comfiveable.me This reactivity allows for the construction of a diverse array of nitrogen-containing molecules, such as amines, amino acids, and complex heterocyclic systems which are often the core structures of pharmaceuticals and biologically active compounds. fiveable.meresearchgate.net The reactivity of an imine can be fine-tuned by modifying the substituents on both the carbon and nitrogen atoms, making them a powerful tool for synthetic chemists. fiveable.me

Structural Characteristics of Substituted Benzophenone (B1666685) Imine Scaffolds

The 2-(Methylamino)-5-chlorobenzophenone imine belongs to the family of substituted benzophenone imines. The core structure of these scaffolds features a central carbon-nitrogen double bond. The carbon and nitrogen atoms of the imine group are sp²-hybridized, which results in a planar arrangement of the core atoms (C₂C=N). wikipedia.org The benzophenone framework itself is characterized by two phenyl rings attached to a carbonyl group, though in the case of the imine, this is replaced by the C=N function. A notable structural feature of benzophenones and their derivatives is the non-coplanarity of the two aryl rings, which are twisted relative to each other due to steric hindrance. nih.gov This twist angle is influenced by the nature and position of substituents on the rings. nih.gov

In substituted benzophenone imines, the electronic properties of the substituents can significantly impact the stability and reactivity of the molecule. d-nb.inforsc.org For instance, studies on N-aryl benzophenone imines with various electron-donating or electron-withdrawing groups have shown that these substituents influence the kinetics of hydrolysis. d-nb.inforsc.orgresearchgate.net The presence of a chlorine atom (an electron-withdrawing group) and a methylamino group (an electron-donating group) in this compound creates a specific electronic environment that dictates its chemical behavior.

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 5606-40-6 guidechem.comnih.gov
Molecular Formula C₁₄H₁₃ClN₂ nih.gov
Molecular Weight 244.72 g/mol nih.gov
IUPAC Name 2-(benzenecarboximidoyl)-4-chloro-N-methylaniline nih.gov
Appearance Long yellow needles prepchem.com
Melting Point 93°-95°C prepchem.com

Historical Development of Research on this compound within Synthetic Chemistry

The first significant report on this compound in scientific literature identified it as a novel compound resulting from the degradation of a widely used pharmaceutical. nih.gov A 1996 study published in the Journal of Pharmaceutical Sciences detailed its formation during the base-catalyzed hydrolysis of diazepam. nih.gov In this research, diazepam, when placed in a solution of ethanol (B145695) and sodium hydroxide (B78521) (NaOH), decomposed to form an intermediate which then yielded both this compound and 2-(methylamino)-5-chlorobenzophenone. nih.gov It was observed that the relative yield of the imine increased as the concentration of NaOH was raised. nih.gov The characterization of this previously unknown derivative was accomplished through high-performance liquid chromatography (HPLC), ultraviolet-visible (UV-Vis) absorption spectroscopy, mass spectrometry, and proton nuclear magnetic resonance (¹H NMR) spectral analysis. nih.gov

Beyond its identification as a hydrolysis product, methods for its direct synthesis have also been developed. One documented procedure involves heating N-methyl-N-(2-benzoyl-4-chlorophenyl)formamide with methanol (B129727), anhydrous ammonia (B1221849), and zinc chloride in a sealed tube, yielding the imine in crystalline form. prepchem.com

Example Synthesis of this compound

ReactantsReagents/ConditionsProduct & YieldReference
N-methyl-N-(2-benzoyl-4-chlorophenyl)formamideMethanol, Anhydrous Ammonia, Zinc ChlorideThis compound (76% yield) prepchem.com
Heated in a sealed tube at 150°C for 15 hours

Significance of Iminobenzophenone Derivatives as Chemical Intermediates

Iminobenzophenone derivatives are significant intermediates in the synthesis of various high-value chemical entities, particularly in the pharmaceutical industry. researchgate.netsmolecule.com Their structural framework is a key component in the synthesis of benzodiazepines, a class of psychoactive drugs. smolecule.com For example, the related compound 2-amino-5-chlorobenzophenone (B30270) is a well-established precursor for lorazepam and other benzodiazepines. wikipedia.org The ketone analog, 2-(methylamino)-5-chlorobenzophenone, is a known metabolite and a synthetic intermediate for diazepam. caymanchem.commedchemexpress.com The imine, therefore, is recognized as an important related compound and potential impurity in these synthetic pathways. smolecule.com

More recently, the utility of substituted benzophenone imines has expanded into materials science. They are employed in the synthesis of Covalent Organic Frameworks (COFs), which are crystalline porous polymers with applications in gas storage and catalysis. d-nb.inforsc.org In this context, benzophenone imines function as protected versions of amine monomers, which can be tailored to improve solubility or stability before being incorporated into the final framework structure through a transimination reaction. d-nb.inforsc.orgresearchgate.net This demonstrates the expanding role of this class of imines as versatile building blocks in modern chemistry.

Scope and Objectives of Academic Inquiry into the Compound's Reactivity and Utility

Academic investigation into this compound has primarily been driven by its connection to diazepam. nih.gov A key objective of this research is to understand the mechanisms and kinetics of its formation from the hydrolysis of benzodiazepines under various conditions, such as different pH levels. nih.gov This is crucial for pharmaceutical stability studies and for identifying and controlling impurities in drug formulations.

The scope of inquiry also includes the development of synthetic routes to the compound and the exploration of its own reactivity. prepchem.com Its potential as a precursor for other complex molecules remains an area of interest. Furthermore, the elucidation of its spectroscopic and chromatographic profiles is essential for analytical chemists who need to detect and quantify it in various matrices, from reaction mixtures to final pharmaceutical products. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(benzenecarboximidoyl)-4-chloro-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2/c1-17-13-8-7-11(15)9-12(13)14(16)10-5-3-2-4-6-10/h2-9,16-17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIBUYDHSWMGPBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)Cl)C(=N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10971434
Record name 4-Chloro-2-[imino(phenyl)methyl]-N-methylaniline
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URL https://comptox.epa.gov/dashboard/DTXSID10971434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5606-40-6
Record name 4-Chloro-2-(iminophenylmethyl)-N-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5606-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Methylamino)-5-chlorobenzophenone imine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005606406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-2-[imino(phenyl)methyl]-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10971434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Methylamino 5 Chlorobenzophenone Imine

Direct Imine Formation Protocols

Direct formation of the imine bond is a fundamental approach to synthesizing 2-(methylamino)-5-chlorobenzophenone imine. This can be accomplished through the condensation of a ketone with an amine or by employing specific reagent-based protocols.

Condensation Reactions with Amines

The most common method for imine synthesis involves the condensation of a carbonyl compound with a primary amine. In the context of this compound, this would theoretically involve the reaction of 2-(methylamino)-5-chlorobenzophenone with a source of ammonia (B1221849). This reaction is typically reversible and often requires the removal of water to drive the equilibrium towards the formation of the imine. Acid or base catalysis can also be employed to facilitate the reaction.

While this represents a standard approach for imine synthesis, specific documented procedures for the direct condensation of 2-(methylamino)-5-chlorobenzophenone with an amine to yield the corresponding imine are not extensively detailed in readily available scientific literature. However, the general principles of imine formation suggest that such a transformation is chemically feasible.

Reagent-Based Imine Synthesis

A documented method for the synthesis of this compound involves the use of specific reagents to construct the imine functionality from a suitable precursor. One such method starts from N-methyl-N-(2-benzoyl-4-chlorophenyl)formamide.

In a specific example of this synthesis, a mixture of N-methyl-N-(2-benzoyl-4-chlorophenyl)formamide, methanol (B129727), anhydrous ammonia, and zinc chloride is heated in a sealed tube. prepchem.com This process results in the formation of this compound, which can be isolated and purified by recrystallization from methanol. prepchem.com This method provides a viable route to the target imine with a reported yield of 76%. prepchem.com

Table 1: Reagent-Based Synthesis of this compound
Starting MaterialReagentsConditionsYieldReference
N-methyl-N-(2-benzoyl-4-chlorophenyl)formamideMethanol, Anhydrous Ammonia, Zinc Chloride150°C, 15 hours, Sealed Tube76% prepchem.com

Formation via Transformation of Related Chemical Precursors

The synthesis of this compound can also be achieved through the chemical transformation of more complex molecules, such as nitrogen-containing heterocycles.

Hydrolytic Conversion of Nitrogen-Containing Heterocycles

A significant pathway to this compound is through the base-catalyzed hydrolysis of diazepam. nih.gov Diazepam, a well-known benzodiazepine (B76468), undergoes decomposition in the presence of a strong base, such as sodium hydroxide (B78521) in an ethanol-water mixture, to yield both this compound and 2-(methylamino)-5-chlorobenzophenone. nih.gov

The reaction proceeds through an intermediate, and the relative amounts of the imine and the ketone formed are dependent on the concentration of the base. nih.gov Higher concentrations of sodium hydroxide have been shown to favor the formation of this compound. nih.gov This hydrolytic conversion represents an important degradative pathway for diazepam and a viable synthetic route to the target imine.

Table 2: Formation of this compound from Diazepam Hydrolysis
Starting MaterialReagentsKey ObservationReference
DiazepamSodium Hydroxide, Ethanol (B145695), WaterIncreased NaOH concentration favors imine formation nih.gov

Rearrangement Reactions Leading to Imine Structures

Rearrangement reactions are a powerful tool in organic synthesis for the construction of complex molecular architectures. In the context of imine synthesis, reactions such as the Beckmann rearrangement of oximes can lead to the formation of amides, which are structurally related to imines. However, there are no specific examples in the reviewed literature of a rearrangement reaction that directly yields this compound. While theoretically possible starting from a suitably substituted precursor, this synthetic approach remains underexplored for this particular compound.

Optimization of Reaction Parameters in Imine Synthesis

The efficiency of any synthetic method is highly dependent on the optimization of reaction parameters. For the synthesis of this compound, several factors can be adjusted to maximize the yield and purity of the product.

In the case of the formation of the imine from the hydrolysis of diazepam, a key parameter is the concentration of the base. Research has indicated that increasing the concentration of sodium hydroxide leads to a higher proportion of the imine product compared to the corresponding ketone. nih.gov This suggests that for preparative purposes, a high concentration of base would be optimal.

For the synthesis of the precursor, 2-methylamino-5-chlorobenzophenone, a crucial starting material for potential direct condensation routes, detailed optimization studies have been performed. In one patented method, the methylation of 2-amino-5-chlorobenzophenone (B30270) using dimethyl carbonate is catalyzed by a high silicon to aluminum ratio small crystal NaY molecular sieve. google.com The optimization of this process involved varying the molar ratio of the reactants, the reaction temperature, and the reaction time to achieve high yields and purity.

Table 3: Optimization of 2-methylamino-5-chlorobenzophenone Synthesis
ParameterOptimized RangeEffectReference
Molar Ratio (Dimethyl Carbonate : 2-amino-5-chlorobenzophenone)10:1 to 20:1Ensures complete methylation google.com
Reaction Temperature80 - 90 °COptimal for reaction kinetics google.com
Reaction Time6.5 - 8 hoursSufficient for high conversion google.com

These optimized conditions for the synthesis of the ketone precursor provide a valuable starting point for developing an efficient direct condensation route to this compound, should such a method be pursued. The principles of reaction optimization, including temperature, concentration, catalyst choice, and reaction time, would be equally applicable to any of the synthetic methodologies discussed.

Solvent Effects on Imine Yield and Purity

The choice of solvent is a critical factor in the synthesis of imines, influencing reaction rates, equilibrium positions, and the solubility of reactants and products. In the documented synthesis of this compound, specific solvents have been employed.

One established method involves the use of methanol as the reaction solvent. vulcanchem.com In this procedure, methanol is used in conjunction with anhydrous ammonia and a catalyst to produce the imine from N-methyl-N-(2-benzoyl-4-chlorophenyl)formamide. vulcanchem.com Another context in which the imine is formed is during the base-catalyzed hydrolysis of diazepam, which occurs in a mixture of ethanol and aqueous sodium hydroxide. smolecule.com

While these examples identify solvents capable of facilitating the imine's formation, detailed comparative studies on how different solvents affect the final yield and purity of this compound are not extensively detailed in the available literature. The optimal solvent choice would typically depend on factors such as polarity, boiling point, and its ability to sequester byproducts, like water in this case, to drive the reaction toward completion.

Temperature and Pressure Influences on Reaction Efficiency

Temperature and pressure are fundamental parameters that dictate the kinetics and thermodynamics of chemical reactions. For the synthesis of this compound, specific conditions have been reported to achieve a successful outcome.

In a documented synthesis, the reaction mixture is heated in a sealed tube, which inherently raises the internal pressure of the system. vulcanchem.com The conditions specified in this method provide a clear example of the temperature and pressure required for this specific transformation.

ParameterValueReference
Temperature 150°C vulcanchem.com
Pressure Elevated (in sealed tube) vulcanchem.com
Duration 15 hours vulcanchem.com

The high temperature of 150°C suggests a significant energy barrier for the reaction, while the use of a sealed vessel indicates that maintaining a high pressure of volatile reactants like ammonia is necessary for the reaction to proceed efficiently. vulcanchem.com The prolonged reaction time of 15 hours further underscores that the reaction is kinetically demanding. vulcanchem.com Studies detailing the effects of systematically varying these parameters to optimize yield and reaction time for this specific imine are limited.

Catalytic Strategies for Enhanced Imine Formation

Catalysis plays a pivotal role in modern chemical synthesis by lowering the activation energy of reactions, thereby increasing reaction rates and often improving selectivity. The formation of this compound has been achieved using different types of catalysts.

One method employs a Lewis acid catalyst, zinc chloride (ZnCl₂) . vulcanchem.com In this synthesis, a small quantity of zinc chloride is used to catalyze the reaction between N-methyl-N-(2-benzoyl-4-chlorophenyl)formamide and ammonia. vulcanchem.com

Another catalytic approach involves base catalysis. The imine can be formed as a product from the decomposition of diazepam in the presence of a strong base like sodium hydroxide (NaOH) at concentrations of 1 M or greater. smolecule.com In this process, the amount of the imine formed relative to the corresponding benzophenone (B1666685) increases with a higher concentration of NaOH, indicating a base-catalyzed pathway. smolecule.com

Catalyst TypeCatalystStarting MaterialReference
Lewis AcidZinc Chloride (ZnCl₂)N-methyl-N-(2-benzoyl-4-chlorophenyl)formamide vulcanchem.com
BaseSodium Hydroxide (NaOH)Diazepam smolecule.com

These examples highlight both acidic and basic catalytic strategies for producing the target imine, with the choice of catalyst being dependent on the specific reactants and desired reaction pathway.

Green Chemistry Approaches in Imine Synthesis

Green chemistry principles encourage the development of chemical processes that are environmentally benign, economically viable, and efficient. These principles can be applied to the synthesis of this compound to minimize waste and reduce environmental impact.

Atom Economy and E-Factor Considerations

Atom economy is a theoretical measure of the efficiency of a reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. The E-Factor (Environmental Factor) is a practical metric that quantifies the amount of waste produced relative to the amount of product.

For the synthesis of this compound from N-methyl-N-(2-benzoyl-4-chlorophenyl)formamide and ammonia, the reaction is as follows:

C₁₅H₁₄ClNO₂ + NH₃ → C₁₄H₁₃ClN₂ + CH₃NO

The atom economy can be calculated using the molecular weights of the reactants and the desired product.

CompoundFormulaMolecular Weight ( g/mol )
N-methyl-N-(2-benzoyl-4-chlorophenyl)formamideC₁₅H₁₄ClNO₂287.73
AmmoniaNH₃17.03
This compound C₁₄H₁₃ClN₂ 244.72
Formamide (byproduct)CH₃NO45.04

Atom Economy Calculation:

  • Atom Economy = (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100
  • Atom Economy = (244.72 / (287.73 + 17.03)) x 100 ≈ 80.0%
  • An atom economy of 80.0% indicates that a significant portion of the reactant atoms is incorporated into the final product. The main byproduct is formamide.

    The E-Factor for this process would be calculated as:

    E-Factor = (Total Mass of Waste) / (Mass of Product)

    A precise E-Factor calculation is not possible without complete experimental data on the mass of all solvents, unreacted reagents, and catalyst losses. However, the goal in a green process is to minimize this value. The reported synthesis achieved a 76% yield, which is a key component in determining the final E-Factor. vulcanchem.com

    Solvent-Free and Aqueous Medium Syntheses

    Developing syntheses that operate in greener solvent systems, such as water, or under solvent-free conditions is a primary goal of green chemistry.

    A documented formation route for this compound occurs in an aqueous medium. Specifically, it is produced during the hydrolysis of diazepam in a mixture of ethanol and aqueous sodium hydroxide solution. smolecule.com This demonstrates that the imine can be formed in a system containing a significant amount of water, which is considered a green solvent.

    While general methodologies for the solvent-free synthesis of imines exist and are praised for their efficiency and environmental benefits, specific, dedicated solvent-free methods for the production of this compound have not been detailed in the surveyed literature. Such an approach, if developed, could offer significant advantages by eliminating solvent waste and potentially simplifying product purification.

    Chemical Reactivity and Transformation Pathways of 2 Methylamino 5 Chlorobenzophenone Imine

    Hydrolytic Processes and Equilibrium Studies

    The hydrolysis of 2-(Methylamino)-5-chlorobenzophenone imine represents a key degradation pathway, leading to the formation of its corresponding carbonyl analogue. This process is highly dependent on the reaction conditions, particularly the pH of the medium.

    Kinetic Analysis of Imine Hydrolysis

    While detailed kinetic studies focusing solely on the hydrolysis of this compound are not extensively documented in publicly available literature, the principles of imine hydrolysis suggest that the reaction follows pseudo-first-order kinetics under conditions where water is in large excess. The rate of hydrolysis is directly influenced by the susceptibility of the imine carbon to nucleophilic attack by water.

    Mechanistic Investigations of Water-Mediated Imine Cleavage

    The mechanism of hydrolysis for imines is well-established and proceeds via a two-step pathway. In acidic media, the reaction is initiated by the protonation of the imine nitrogen. This protonation enhances the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack by a water molecule. This attack forms a carbinolamine intermediate. Subsequent proton transfer and elimination of methylamine (B109427) result in the formation of the final carbonyl product, 2-methylamino-5-chlorobenzophenone.

    In neutral or alkaline conditions, the hydrolysis can still occur, albeit typically at a slower rate. Under these conditions, the nucleophilic attack of water or a hydroxide (B78521) ion on the imine carbon is the rate-determining step. The resulting carbinolamine anion is then protonated by water to yield the same intermediate as in the acidic pathway, which then breaks down to the final products.

    Influence of pH and Ionic Strength on Hydrolysis Rates

    The rate of hydrolysis of this compound is significantly influenced by the pH of the solution. Studies on related benzodiazepine (B76468) degradation pathways indicate that the hydrolysis of the imine is accelerated in acidic conditions (pH 2-7) and decelerates in alkaline environments (pH 7-12.2). The increased rate in acidic pH is attributed to the protonation of the imine, which, as mentioned, activates the molecule towards nucleophilic attack.

    The effect of ionic strength on the hydrolysis rate is less well-documented for this specific compound. However, for reactions involving charged species in the rate-determining step, the ionic strength of the medium can influence the reaction rate by affecting the activity coefficients of the reactants.

    Interactive Data Table: Qualitative Effect of pH on Hydrolysis Rate

    pH RangeRelative Rate of HydrolysisPredominant Mechanism
    Acidic (pH < 7)Increases with decreasing pHProtonation of imine followed by water attack
    Neutral (pH ≈ 7)ModerateDirect water attack
    Alkaline (pH > 7)Decreases with increasing pHHydroxide ion attack

    Formation of Corresponding Carbonyl Species

    The complete hydrolysis of this compound yields 2-methylamino-5-chlorobenzophenone and methylamine. The formation of 2-methylamino-5-chlorobenzophenone is a common final step in the degradation of diazepam under certain conditions. This conversion is an equilibrium process, though under most hydrolytic conditions, the formation of the more stable carbonyl compound is favored.

    Nucleophilic Additions to the Imine Carbon

    The electrophilic nature of the imine carbon atom makes it a target for various nucleophiles, not just water. This reactivity can be harnessed for synthetic purposes.

    Addition of Organometallic Reagents

    There is a notable lack of specific studies in the available scientific literature detailing the addition of organometallic reagents, such as Grignard or organolithium reagents, to this compound. In theory, such reactions are plausible and would be expected to yield a diamine product after quenching. The organometallic reagent would act as a carbon-based nucleophile, attacking the imine carbon to form a new carbon-carbon bond. The resulting magnesium or lithium salt of the amide would then be hydrolyzed during aqueous workup to give the final diamine product. This pathway represents a potential, though underexplored, route for the synthesis of novel substituted diamine structures from this imine intermediate.

    Reactions with Hydrides and Other Nucleophiles

    The electrophilic carbon atom of the imine group (C=N) in this compound is susceptible to attack by a wide array of nucleophiles. This reactivity is central to its role in the construction of more complex molecular architectures.

    Reaction with Hydrides: Hydride reagents are a fundamental class of nucleophiles that readily react with imines. The reaction involves the nucleophilic addition of a hydride ion (H⁻) to the imine carbon, followed by protonation of the resulting nitrogen anion. This process effectively reduces the imine to a secondary amine. For this compound, this reduction would yield (2-(methylamino)-5-chlorophenyl)(phenyl)methanamine. Common hydride sources for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium cyanoborohydride (NaBH₃CN) is a milder alternative that is particularly effective for the reductive amination of ketones, a process that can proceed through an imine intermediate. elsevierpure.com

    Reaction with Other Nucleophiles: Beyond simple hydrides, the imine functionality is a target for carbon, nitrogen, and sulfur-based nucleophiles. nih.gov

    Organometallic Reagents: Grignard reagents (R-MgX) and organolithium compounds (R-Li) are powerful carbon nucleophiles that can add to the imine to form new carbon-carbon bonds, leading to the synthesis of α-substituted amines.

    Enolates and Enol Ethers: These carbon nucleophiles can participate in Mannich-type reactions with the imine, which is a key method for C-C bond formation. The electrophilicity of the imine can be enhanced by a Brønsted or Lewis acid to facilitate this reaction.

    Cyanide: The addition of cyanide (e.g., from HCN or TMSCN) to the imine results in the formation of α-aminonitriles, which are valuable precursors for the synthesis of amino acids.

    The general reactivity of imines with various nucleophiles is a cornerstone of organic synthesis, allowing for the construction of diverse amine derivatives. nih.gov The table below summarizes the types of nucleophiles and the corresponding products formed upon reaction with an imine.

    Nucleophile TypeExample Reagent(s)Product Class
    HydrideNaBH₄, LiAlH₄Secondary Amine
    Organometallic (Carbon)R-MgX, R-Liα-Substituted Amine
    Enolate (Carbon)Ketone/Ester + Baseβ-Amino Carbonyl Compound
    Cyanide (Carbon)HCN, KCN, TMSCNα-Aminonitrile
    S-NucleophileR-SH (Thiols)Thioaminal-like Adduct
    O-NucleophileR-OH (Alcohols)Aminoacetal-like Adduct

    Stereochemical Outcomes of Nucleophilic Additions

    Nucleophilic addition to the imine carbon of this compound has significant stereochemical implications. The imine carbon is sp²-hybridized and has a trigonal planar geometry. When a nucleophile adds to this carbon, its hybridization changes to sp³, resulting in a tetrahedral geometry and the creation of a new stereocenter, provided the nucleophile is not identical to the two existing groups on the carbon (in this case, the phenyl and the 2-(methylamino)-5-chlorophenyl groups). organic-chemistry.org

    In the absence of any chiral influence (such as a chiral catalyst, a chiral auxiliary group, or a pre-existing stereocenter in the molecule), the nucleophile can attack either face (the Re or Si face) of the planar imine with equal probability. This non-selective attack results in the formation of a 50:50 mixture of two enantiomers, known as a racemic mixture. organic-chemistry.org

    The stereochemical outcome can be directed if the substrate itself contains features that hinder attack from one side more than the other. For this compound, the free rotation around the single bonds might limit inherent facial bias. Therefore, achieving stereoselectivity in nucleophilic additions typically requires the use of external chiral agents. organic-chemistry.org Organocatalysts, such as chiral phosphoric acids, have become highly valuable for promoting enantioselective additions of nucleophiles to imines. nih.gov

    Cyclization Reactions and Heterocyclic Ring Formation

    The structure of this compound, which contains an imine, a secondary amine, and two aromatic rings, makes it a potential substrate for various cyclization reactions to form nitrogen-containing heterocyclic systems. Imines can act as either electrophiles or as components in cycloaddition reactions.

    Intramolecular Cyclization to Form Quinoxaline (B1680401) Derivatives

    Quinoxalines are bicyclic heterocycles composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring. nih.govnih.gov The classical synthesis of quinoxalines involves the condensation of an aromatic ortho-diamine (a 1,2-diamine) with a 1,2-dicarbonyl compound. nih.gov

    While this compound possesses a 1,2-diamine-like arrangement of nitrogen atoms (the aniline (B41778) nitrogen and the imine nitrogen), a direct intramolecular cyclization to a stable, neutral quinoxaline is not a straightforward pathway. The secondary nature of the methylamino group prevents the typical double condensation mechanism. However, related cyclizations of N-substituted diamines are known to form quinoxalinium salts. A hypothetical intramolecular cyclization of this imine would likely require specific activating conditions, potentially involving oxidation to form the necessary heterocyclic ring structure, but this is not a commonly reported transformation for this specific substrate.

    Intermolecular Cyclization with Other Reagents for Fused Ring Systems

    Intermolecular cyclization reactions offer a more versatile route for constructing fused ring systems from this compound. The Povarov reaction, a type of aza-Diels-Alder [4+2] cycloaddition, is a prominent example. wikipedia.orgmdpi.com

    In this reaction, an aromatic imine acts as the azadiene component, reacting with an electron-rich alkene (the dienophile), such as an enol ether or an enamine. wikipedia.org For this compound, the reaction would proceed as follows:

    Activation: A Lewis acid catalyst activates the imine, increasing its electrophilicity.

    Cycloaddition: The activated imine undergoes a [4+2] cycloaddition with the alkene.

    Aromatization: The resulting tetrahydroquinoline intermediate can sometimes be oxidized to the corresponding quinoline (B57606).

    This methodology provides a powerful tool for synthesizing highly substituted tetrahydroquinoline and quinoline scaffolds, which are prevalent in pharmacologically active compounds. nih.gov Other cycloaddition pathways, such as [2+2] and [3+2] cyclizations, are also known for imines, leading to the formation of four-membered azetidine (B1206935) rings or five-membered heterocycles, respectively. mtieat.orgresearchgate.net

    Cycloaddition TypeReactant PartnerResulting Heterocycle
    [4+2] (Povarov)Electron-rich AlkeneTetrahydroquinoline/Quinoline
    [2+2] (Staudinger)Keteneβ-Lactam
    [2+2]AlkeneAzetidine
    [3+2]Azomethine YlidePyrrolidine

    Mechanisms of Ring Closure and Rearrangements in Heterocycle Synthesis

    The mechanisms governing heterocycle synthesis from imine precursors are diverse and depend on the reactants and conditions employed. They often involve a sequence of bond-forming and breaking steps, sometimes accompanied by rearrangements.

    Base-Catalyzed Cycloaddition Pathways

    Base-catalyzed cycloaddition reactions involving imines typically proceed via the generation of a nucleophilic species. The base can deprotonate a suitable acidic proton in one of the reacting partners, creating an anion that then initiates the cyclization cascade.

    For instance, in a base-catalyzed reaction, a suitable pronucleophile could be deprotonated. This newly formed nucleophile would then attack the electrophilic imine carbon of this compound. If this occurs in an intermolecular fashion, it can lead to the formation of a larger acyclic intermediate that may subsequently cyclize.

    A plausible mechanistic pathway for a base-catalyzed process could involve:

    Deprotonation: A base removes a proton from a reaction partner (e.g., a ketone or another acidic C-H group), generating a carbanion or enolate.

    Nucleophilic Attack: The generated nucleophile attacks the imine carbon of this compound.

    Ring Closure: If the initial adduct contains an appropriate leaving group or another reactive site, an intramolecular reaction can lead to ring formation.

    Such pathways are fundamental to building complex heterocyclic frameworks from simpler precursors. The specific outcome is highly dependent on the structure of the reacting partners and the reaction conditions.

    Thermal-Induced Cyclization and Subsequent Rearrangements

    While dedicated studies on the purely thermal-induced cyclization of this compound are not extensively documented, its role as a key intermediate in the synthesis of 1,4-benzodiazepines provides significant insight into its propensity for cyclization. These reactions typically proceed following an initial reaction at the methylamino or imine nitrogen.

    In the context of benzodiazepine synthesis, derivatives of 2-aminobenzophenones are crucial precursors. wum.edu.plasianpubs.orgwum.edu.pl The general strategy involves the introduction of a two-carbon unit that can cyclize with the 2-amino group and the imine nitrogen. For instance, the synthesis of chlordiazepoxide, a well-known benzodiazepine, involves the reaction of 2-amino-5-chlorobenzophenone (B30270) with hydroxylamine, followed by acylation with chloroacetyl chloride. The resulting intermediate undergoes a cyclization and rearrangement upon reaction with methylamine. wikipedia.orgnih.gov Although this process starts from the corresponding ketone, the underlying principle of cyclization involving the amino and a modified imine-like functionality is evident.

    The formation of this compound has been identified as a novel product in the base-catalyzed hydrolysis of diazepam. nih.govwikipedia.orgrsc.org In a solution of ethanol (B145695) and sodium hydroxide, diazepam first forms an intermediate which then decomposes to this compound and 2-(methylamino)-5-chlorobenzophenone. nih.govwikipedia.orgrsc.org The relative amount of the imine increases with higher concentrations of sodium hydroxide. wikipedia.orgrsc.org This suggests that under basic conditions, the benzodiazepine ring opens to form the imine, which can be considered a reverse of the cyclization process.

    The table below summarizes the conditions under which this compound is formed from diazepam, highlighting its stability under basic conditions.

    PrecursorReagents and ConditionsKey ProductsReference
    DiazepamEthanol, Sodium Hydroxide (≥ 1 M)This compound, 2-(Methylamino)-5-chlorobenzophenone wikipedia.orgrsc.org

    Electrophilic Reactions of the Imine Moiety

    The imine moiety (C=N) in this compound possesses a nucleophilic nitrogen atom, making it susceptible to reactions with various electrophiles.

    Specific studies on the direct halogenation or nitration at the imine nitrogen of this compound are not well-documented in the available literature. However, reactions involving electrophilic reagents are central to the synthesis of various benzodiazepines from related precursors. For example, the synthesis of prazepam involves the acylation of 2-amino-5-chlorobenzophenone with cyclopropanecarbonyl chloride. wikipedia.org

    The acylation and alkylation at the nitrogen atoms of 2-aminobenzophenone (B122507) derivatives are fundamental steps in the synthesis of many benzodiazepines. While direct acylation or alkylation of this compound is not explicitly detailed, the reactions of its precursors are illustrative. In the synthesis of lorazepam, after the initial formation of a quinazolin-3-oxide derivative, a reaction with methylamine leads to a ring expansion and rearrangement, forming a 2-methylamino substituted benzodiazepine derivative. wikipedia.org This demonstrates the reactivity of the nitrogen atom towards electrophilic attack, which is a key step in building the benzodiazepine structure.

    The general reactivity of benzophenone (B1666685) imine shows that it can be deprotonated with organolithium reagents, and the resulting nitrogen anion can be alkylated. wikipedia.org This suggests a potential pathway for the alkylation of this compound at the imine nitrogen.

    Radical Reactions and Photochemical Transformations

    The benzophenone moiety is well-known for its photochemical activity. While specific studies on this compound are limited, the photochemical behavior of benzophenone imine provides a model for its potential transformations.

    Photochemical reduction of benzophenone imine in the presence of a hydrogen donor like 2-propanol can occur, although with a lower quantum efficiency compared to benzophenone itself. This reaction is believed to proceed through a triplet excited state. The initial product, benzhydrylamine, can further react with another molecule of benzophenone imine.

    The photochemical reactions of benzophenone with amines can also lead to the formation of addition products. For instance, the irradiation of benzophenone with diphenylamine (B1679370) yields 4-(N-phenylamino)phenyldiphenylmethanol. researchgate.net This suggests that under photochemical conditions, the imine could potentially undergo reactions involving hydrogen abstraction or addition.

    Mechanistic Elucidation of Reactions Involving 2 Methylamino 5 Chlorobenzophenone Imine

    Kinetic Studies of Reaction Rates and Orders

    Kinetic studies are crucial for determining the rates and orders of chemical reactions, which in turn help to elucidate the reaction mechanism. The formation of 2-(methylamino)-5-chlorobenzophenone imine is notably observed during the base-catalyzed hydrolysis of diazepam.

    Research has shown that in a mixture of ethanol (B145695) and sodium hydroxide (B78521) (NaOH), diazepam undergoes degradation to form an intermediate product. This intermediate then slowly decomposes to yield this compound and 2-(methylamino)-5-chlorobenzophenone. A key finding is that the relative amount of the imine formed increases with a rising concentration of NaOH, suggesting a direct role of the base in the reaction pathway leading to the imine. nih.gov

    The table below summarizes the general findings on the conditions influencing the formation of this compound from diazepam.

    PrecursorReaction ConditionKey ObservationReference
    DiazepamBase-catalyzed hydrolysis (Ethanol/NaOH)Formation of this compound is enhanced at higher NaOH concentrations. nih.gov

    Isotopic Labeling Experiments for Pathway Tracing

    Isotopic labeling is a powerful technique used to trace the path of atoms or fragments of a molecule through a chemical reaction. By substituting an atom with its isotope (e.g., ¹⁸O for ¹⁶O, or deuterium (B1214612) for hydrogen), researchers can follow its trajectory and elucidate the reaction mechanism.

    Despite the utility of this method, specific isotopic labeling studies aimed at elucidating the formation mechanism of this compound from diazepam have not been reported in the available scientific literature. Such experiments could provide definitive evidence for the proposed reaction pathways. For example, using ¹⁸O-labeled water in the hydrolysis of diazepam could help determine the origin of the oxygen atom in the concurrently formed 2-(methylamino)-5-chlorobenzophenone, and by extension, clarify the partitioning between the imine and ketone formation pathways.

    Identification and Isolation of Reaction Intermediates

    The identification and isolation of reaction intermediates are critical for understanding the step-by-step mechanism of a chemical transformation. In the context of benzodiazepine (B76468) hydrolysis, several intermediates have been proposed and, in some cases, identified.

    During the base-catalyzed hydrolysis of diazepam, an intermediate is formed which then decomposes to this compound and the corresponding ketone. nih.gov Studies on the hydrolysis of other benzodiazepines, such as oxazepam, have successfully isolated and identified open-ring intermediates resulting from either amide or azomethine bond cleavage. frontiersin.org For diazepam hydrolysis, an intermediate resulting from the cleavage of the azomethine linkage has been observed via thin-layer chromatography (TLC). frontiersin.org

    The plausible reaction pathway for the formation of this compound from diazepam likely involves the initial hydrolytic cleavage of the seven-membered diazepine (B8756704) ring. The nature of the specific intermediate that leads to the imine versus the ketone is a subject for further detailed investigation. The table below lists potential intermediates in the degradation of related benzodiazepines.

    PrecursorReactionIdentified/Proposed Intermediate(s)Reference
    DiazepamBase-catalyzed hydrolysisUnspecified intermediate leading to imine and ketone nih.gov
    DiazepamGeneral hydrolysisIntermediate from azomethine linkage cleavage frontiersin.org
    OxazepamGeneral hydrolysisOpen-ring intermediates from amide and azomethine cleavage frontiersin.org

    Transition State Analysis of Key Chemical Transformations

    Transition state analysis, often aided by computational chemistry, provides insights into the highest energy point along the reaction coordinate, offering a deeper understanding of the reaction's feasibility and mechanism.

    There is a lack of specific computational studies focusing on the transition state analysis for the formation of this compound from diazepam. However, computational studies on related benzodiazepine systems have been performed. For instance, DFT (Density Functional Theory) calculations have been used to study the synthesis of other benzodiazepine derivatives and their reaction mechanisms, including the identification of transition states and intermediates. These studies highlight the energetic profiles of the reactions and can explain the stereoselectivity and regioselectivity of the observed products.

    A theoretical investigation into the hydrolysis of the diazepine ring would be necessary to model the transition states for the cleavage of the amide and azomethine bonds and the subsequent steps leading to the formation of the imine. Such studies would clarify the energetic barriers for the competing pathways.

    Influence of Substituent Effects on Reaction Mechanisms

    The electronic and steric properties of substituents on a reacting molecule can significantly influence the reaction rate and mechanism. In the case of benzodiazepines, the nature and position of substituents on the aromatic rings and the diazepine ring can affect their stability and degradation pathways.

    While a systematic study on the substituent effects on the formation of this compound is not available, general trends can be inferred from the broader literature on benzodiazepine chemistry. For example, the presence of electron-withdrawing or electron-donating groups on the phenyl ring at position 5 or on the fused benzene (B151609) ring can alter the electron density at the reaction centers (the amide and azomethine groups), thereby influencing the rate of hydrolytic cleavage.

    The hydrolysis of different benzodiazepines with varying substituents has been studied, and the degradation products have been characterized. These studies implicitly provide information on how substituents direct the degradation pathways. For example, the degradation of nitrazepam, which has a nitro group at position 7, proceeds through the formation of 2-amino-5-nitrobenzophenone. This is analogous to the formation of the aminobenzophenone from diazepam, suggesting a similar mechanistic framework that is influenced by the electronic nature of the substituent at position 7.

    Advanced Spectroscopic and Structural Characterization of 2 Methylamino 5 Chlorobenzophenone Imine and Its Derivatives

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing a window into the electronic environment of individual atoms and their connectivity. For 2-(methylamino)-5-chlorobenzophenone imine, a combination of one- and two-dimensional NMR techniques is essential for a comprehensive understanding of its structure and dynamics.

    ¹H NMR and ¹³C NMR Spectral Assignments

    The proton NMR (¹H NMR) spectrum is anticipated to display distinct signals corresponding to the aromatic protons on both the chlorophenyl and the unsubstituted phenyl rings, as well as the methylamino group. The chemical shifts of the aromatic protons are influenced by the electronic effects of the chloro and methylamino substituents. The methyl group of the methylamino moiety would likely appear as a singlet, integrating to three protons. The N-H proton of the methylamino group and the imine proton would also produce characteristic signals, though their chemical shifts and appearance (broad or sharp) can be highly dependent on the solvent and concentration.

    The carbon-13 NMR (¹³C NMR) spectrum would complement the proton data by revealing the chemical environment of each carbon atom. Key signals would include those for the imine carbon (C=N), which typically resonates in the downfield region of the spectrum, and the carbons of the two aromatic rings. The carbon attached to the chlorine atom and the carbon bearing the methylamino group would show characteristic shifts due to the electronic influence of these substituents.

    Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

    Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
    Aromatic Protons6.5 - 8.0110 - 150
    Methyl Protons (-NCH₃)2.5 - 3.530 - 40
    Amino Proton (-NH)Variable (broad)-
    Imine Proton (=NH)Variable (broad)-
    Imine Carbon (C=N)-160 - 175

    Note: These are predicted ranges and actual values may vary based on experimental conditions.

    Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Connectivity

    To unambiguously assign the ¹H and ¹³C NMR signals and to establish the connectivity of the atoms within the molecule, two-dimensional (2D) NMR experiments are indispensable.

    COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be crucial for identifying adjacent protons on the aromatic rings, allowing for the assignment of specific protons within each spin system.

    HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This powerful technique would allow for the direct assignment of each protonated carbon atom by linking the signals from the ¹H and ¹³C NMR spectra.

    HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bond) couplings between protons and carbons. This is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For instance, HMBC correlations would be expected between the methyl protons and the carbon of the aromatic ring to which the methylamino group is attached, as well as between the aromatic protons and the imine carbon.

    Dynamic NMR Studies for Conformational Analysis

    The presence of the imine functional group and the substituted aromatic rings in this compound suggests the possibility of conformational isomers. Dynamic NMR (DNMR) spectroscopy is a technique used to study the rates of conformational exchange processes. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, where the interconversion between conformers is slow on the NMR timescale, separate signals for each conformer may be observed. As the temperature is raised, these signals broaden and eventually coalesce into a single, averaged signal at the coalescence temperature. Analysis of this data can provide quantitative information about the energy barriers to rotation around single bonds, such as the bond between the aromatic ring and the imine carbon.

    Mass Spectrometry (MS) Techniques

    Mass spectrometry is a vital analytical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

    High-Resolution Mass Spectrometry for Molecular Formula Confirmation

    High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This accuracy allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound, HRMS would be used to confirm its molecular formula, C₁₄H₁₃ClN₂. The experimentally determined exact mass would be compared to the theoretically calculated mass for this formula.

    Table 2: Molecular Formula and Exact Mass of this compound

    Property Value Source
    Molecular FormulaC₁₄H₁₃ClN₂PubChem. nih.gov
    Exact Mass244.0767PubChem. nih.gov

    Fragmentation Patterns and Structural Information from Tandem MS

    Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision with an inert gas, and the analysis of the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to piece together its different components.

    Infrared (IR) and Raman Spectroscopy

    Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. For a molecule like this compound, these spectroscopic methods provide a wealth of information regarding its structural features, particularly the nature of the imine bond and the substitutions on the aromatic rings.

    Vibrational Analysis of Imine and Aromatic Moieties

    The vibrational spectrum of this compound is dominated by modes originating from its two primary components: the C=N imine group and the substituted phenyl rings. Theoretical calculations, such as those using density functional theory (DFT), are often employed to aid in the assignment of complex vibrational spectra. nih.gov

    The imine moiety (C=N) is a key functional group, and its vibrational characteristics are of significant interest. The C=N stretching vibration is a strong indicator of the bond's electronic environment. Its frequency can be influenced by conjugation with the adjacent aromatic rings and the nature of the substituent on the nitrogen atom. In aromatic imines, the C=N stretching band is typically observed in the 1600–1659 cm⁻¹ region. nih.gov

    The aromatic moieties contribute a series of characteristic bands. These include the C-H stretching vibrations, which typically appear above 3000 cm⁻¹, and the aromatic C=C ring stretching vibrations, which are found in the 1400–1600 cm⁻¹ region. The out-of-plane C-H bending vibrations are also significant and their positions can be indicative of the substitution pattern on the phenyl rings. The presence of the chlorine atom and the methylamino group introduces additional vibrational modes, such as the C-Cl stretching and N-H bending vibrations, which further define the molecule's spectroscopic fingerprint. nih.govorientjchem.org

    Identification of Key Functional Group Stretches

    Detailed analysis of the IR and Raman spectra allows for the precise identification of vibrations corresponding to specific functional groups within the molecule. For the related compound, 2-methylamino-5-chlorobenzophenone, extensive vibrational analysis has been performed, providing a strong basis for assigning the spectra of its imine derivative. nih.gov The intensity of the C=O stretching mode in ketones has been used to monitor reaction kinetics via Raman spectroscopy, a technique applicable to the C=N bond in imines as well. koreascience.kr

    Key vibrational assignments for a molecule of this type are summarized in the table below. The wavenumbers are based on studies of structurally similar compounds, including 2-methylamino-5-chlorobenzophenone and other aromatic imines. nih.govnih.gov

    Vibrational ModeTypical Wavenumber (cm⁻¹)Spectroscopic TechniqueNotes
    N-H Stretch (secondary amine)3300-3500IR, RamanOften appears as a single, sharp band.
    Aromatic C-H Stretch3000-3100IR, RamanMultiple weak to medium bands.
    Methyl C-H Stretch2850-2960IR, RamanAsymmetric and symmetric stretches.
    C=N Stretch (Imine)1600-1659IR, RamanStrong band, position sensitive to conjugation. nih.gov
    Aromatic C=C Ring Stretch1400-1600IR, RamanMultiple bands, characteristic of the phenyl rings.
    N-H Bend1550-1650IRCan sometimes overlap with C=C stretches.
    C-N Stretch1250-1360IR, RamanStretch associated with the methylamino group.
    C-Cl Stretch600-800IR, RamanStrong band in the lower frequency region.

    Ultraviolet-Visible (UV-Vis) Spectroscopy

    UV-Vis spectroscopy probes the electronic transitions within a molecule. For conjugated systems like this compound, this technique provides insight into the chromophores present and how their electronic structure is affected by the molecular environment.

    Electronic Transitions and Chromophore Analysis

    The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π→π* and n→π* electronic transitions. nih.gov The principal chromophore is the extensive conjugated system encompassing the two phenyl rings and the imine (C=N) double bond. The presence of the auxochromic methylamino group (-NHCH₃) and the chloro group (-Cl) on one of the phenyl rings modifies the energy levels of the molecular orbitals, thereby influencing the position and intensity of the absorption maxima (λ_max). researchgate.net

    The spectrum of the parent compound, benzophenone (B1666685), is well-studied and serves as a useful reference. It exhibits a weak n→π* transition and a strong π→π* transition. researchgate.netnih.gov For this compound, the n→π* transition is associated with the non-bonding electrons on the imine nitrogen atom. The more intense π→π* transitions involve the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the delocalized aromatic system. Research on other aromatic imines confirms the presence of these distinct transition types. nih.gov The imine itself was characterized by UV-visible absorption spectroscopy upon its formation from the hydrolysis of diazepam. nih.gov

    Solvent Effects on UV-Vis Spectra

    The polarity of the solvent can significantly impact the UV-Vis absorption spectrum of a molecule, an effect known as solvatochromism. This phenomenon is particularly useful for distinguishing between n→π* and π→π* transitions.

    For benzophenone, a structural analog, the following solvent effects are observed:

    n→π transition:* Undergoes a hypsochromic (blue) shift as solvent polarity increases. This is because polar solvents can stabilize the non-bonding electrons in the ground state, increasing the energy required for excitation. nih.govmissouri.edu

    π→π transition:* Undergoes a bathochromic (red) shift as solvent polarity increases. The excited state of this transition is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents, reducing the energy gap for the transition. nih.govmissouri.eduresearchgate.net

    These principles are expected to apply to this compound. The table below illustrates the typical solvent effects on the absorption bands of benzophenone, which provides a model for the expected behavior of its imine derivative. missouri.edu

    Solventn→π* Transition (λ_max, nm)π→π* Transition (λ_max, nm)
    Hexane (Nonpolar)~345~250
    Ethanol (B145695) (Polar, Protic)~335~257
    Water (Polar, Protic)~330~260

    X-ray Crystallography

    The structure of 2-methylamino-5-chlorobenzophenone reveals several key features that are likely conserved in the imine derivative. A notable feature is the presence of an intramolecular hydrogen bond between the amine hydrogen and the carbonyl oxygen. In the imine, a similar N-H···N hydrogen bond would likely exist between the methylamino hydrogen and the imine nitrogen. researchgate.net

    The two phenyl rings in the ketone are not coplanar; they are inclined with respect to one another by a dihedral angle of 54.39(8)°. researchgate.net This significant twist is a common feature in benzophenone derivatives and is expected to be present in the imine as well, influencing the degree of electronic conjugation between the rings. The crystal packing of the ketone shows a Cl···Cl intermolecular separation of 3.355(2) Å, which is shorter than the sum of the van der Waals radii, suggesting specific intermolecular interactions. researchgate.net

    The table below summarizes key structural parameters from the X-ray crystallographic study of 2-methylamino-5-chlorobenzophenone. These values provide a close approximation for the corresponding geometry in the imine form. researchgate.net

    ParameterValueDescription
    Phenyl Ring Dihedral Angle54.39(8)°The angle between the planes of the two aromatic rings.
    N-H···O Bond Length(intramolecular)A hydrogen bond exists, confirming a specific conformation.
    C-Cl Bond Length1.739(2) ÅLength of the bond between carbon and chlorine on the phenyl ring.
    C=O Bond Length1.248(2) ÅLength of the carbonyl double bond. Expected to be slightly different for a C=N bond.
    Cl···Cl Intermolecular Distance3.355(2) ÅA short contact distance indicating specific crystal packing forces.

    Determination of Solid-State Molecular Structure

    The definitive method for elucidating the solid-state molecular structure of a crystalline compound is single-crystal X-ray diffraction. This technique provides precise coordinates of atoms within the crystal lattice, allowing for the detailed analysis of molecular geometry.

    For this compound, a specific single-crystal X-ray structure determination has not been reported in the reviewed scientific literature. The compound is often identified as "Diazepam Impurity 4" and while its synthesis and basic characterization are known, it appears it has not been isolated in a form suitable for single-crystal X-ray analysis, or the data has not been deposited in common crystallographic databases. pharmaffiliates.comnih.gov

    In contrast, extensive crystallographic studies have been conducted on related benzophenone derivatives and benzodiazepines. For instance, the crystal structure of the parent ketone, 2-methylamino-5-chlorobenzophenone, has been determined, revealing significant details about its molecular conformation. researchgate.net Similarly, numerous studies on diazepam and its other derivatives have utilized X-ray diffraction to explore their three-dimensional structures and polymorphic forms. researchgate.netresearchgate.net These studies highlight the methodologies that would be applied to this compound if suitable crystalline material were available.

    Intermolecular Interactions and Crystal Packing

    The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. These non-covalent forces, including hydrogen bonds, van der Waals forces, and π-π stacking, dictate the physical properties of the solid material.

    Without an experimentally determined crystal structure for this compound, a definitive analysis of its intermolecular interactions and crystal packing is not possible. However, based on its molecular structure, which contains potential hydrogen bond donors (the N-H groups of the methylamino and imine functions) and acceptors (the nitrogen atoms and the chlorine atom), as well as aromatic rings, one can hypothesize the types of interactions that would likely be present. nih.gov

    Studies on the related compound, 2-methylamino-5-chlorobenzophenone, have identified intramolecular hydrogen bonding. researchgate.net Furthermore, short intermolecular Cl···Cl contacts have been observed, suggesting the role of halogen interactions in the crystal packing. researchgate.net It is plausible that this compound would also exhibit a network of hydrogen bonds and other weak intermolecular forces, contributing to its crystalline architecture. The presence of two phenyl rings could also facilitate π-π stacking interactions.

    Analysis of Bond Lengths, Bond Angles, and Torsion Angles

    A complete analysis of bond lengths, bond angles, and torsion angles requires crystallographic data. As this is not available for this compound, a detailed data table cannot be provided.

    For the related ketone, 2-methylamino-5-chlorobenzophenone, it has been reported that the phenyl rings are inclined by a dihedral angle of 54.39(8) degrees with respect to one another. researchgate.net This provides an insight into the likely non-planar conformation of the molecular backbone, a feature that would be expected to be present in the imine derivative as well. The table below is a placeholder to illustrate how such data would be presented if it were available.

    Interactive Data Table: Hypothetical Bond Parameters for this compound

    Bond/Angle/TorsionAtom 1Atom 2Atom 3Atom 4Value (Å or °)
    Bond LengthC(imine)N(imine)Data Not Available
    Bond LengthC(aromatic)ClData Not Available
    Bond AngleC(aromatic)N(methylamino)C(methyl)Data Not Available
    Torsion AngleC(phenyl)C(imine)N(imine)H(imine)Data Not Available

    This table is for illustrative purposes only. The values are not experimental data.

    Chiroptical Spectroscopy (if applicable to chiral derivatives)

    Chiroptical spectroscopy techniques, such as circular dichroism (CD) and vibrational circular dichroism (VCD), are powerful tools for studying chiral molecules. These methods measure the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformation of chiral compounds.

    The parent molecule, this compound, is not inherently chiral. However, the introduction of a chiral center, for example by substitution on the methylamino group or the phenyl rings, would result in chiral derivatives. Even without a stereogenic center, some benzodiazepines can exhibit conformational chirality (atropisomerism) due to hindered rotation, leading to stable enantiomers that can be studied by chiroptical methods. researchgate.net

    A review of the scientific literature did not yield any studies on the synthesis or chiroptical properties of chiral derivatives of this compound. Therefore, no experimental data on their chiroptical spectroscopy can be presented at this time. Should such derivatives be synthesized, it is anticipated that techniques like circular dichroism would be instrumental in characterizing their stereochemical features. nih.gov

    Computational and Theoretical Investigations of 2 Methylamino 5 Chlorobenzophenone Imine

    Quantum Chemical Calculations of Electronic Structure

    Quantum chemical calculations are instrumental in predicting the geometric and electronic properties of molecules. For a molecule like 2-(methylamino)-5-chlorobenzophenone imine, these methods can reveal the distribution of electrons, the nature of its chemical bonds, and its potential interaction sites.

    Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of organic molecules due to its balance of accuracy and computational cost. DFT calculations can be used to optimize the molecular geometry of this compound, determining bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable, or ground state, conformation.

    In studies of similar molecules, such as substituted benzophenones and imines, the B3LYP functional combined with a basis set like 6-311++G(d,p) is commonly employed to achieve reliable results. researchgate.net For the related compound 2-methylamino-5-chlorobenzophenone, DFT calculations have been used to determine its optimized geometry and vibrational frequencies. researchgate.net A similar approach for the imine derivative would likely show a non-planar structure, with the phenyl rings twisted relative to each other. The intramolecular hydrogen bonding between the imine nitrogen and the methylamino proton could also be investigated, as this can significantly influence the molecule's conformation and stability.

    The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation.

    In computational studies of imine-containing compounds, the HOMO is often localized on the more electron-rich portions of the molecule, such as the phenyl rings and the nitrogen atoms, while the LUMO is typically distributed over the π-system of the imine bond and the aromatic rings. For a molecule like this compound, the HOMO would likely have significant contributions from the methylamino-substituted ring, while the LUMO would be centered on the C=N imine bond and the adjacent phenyl ring.

    A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net The table below, based on data from a computational study of a similar imine derivative, illustrates the type of information that can be obtained from such an analysis.

    Parameter Energy (eV)
    HOMO-6.270
    LUMO-2.201
    HOMO-LUMO Gap (ΔE)4.069

    This data is for a structurally similar imine compound and is presented for illustrative purposes. mdpi.com

    From these energies, other quantum chemical descriptors such as electronegativity (χ), chemical hardness (η), and chemical softness (S) can be calculated to further quantify the molecule's reactivity.

    A Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge distribution within a molecule. It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. Different colors on the MEP map represent different potential values, with red indicating electron-rich regions (negative potential, susceptible to electrophilic attack) and blue indicating electron-poor regions (positive potential, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential.

    For this compound, an MEP map would be expected to show a region of high negative potential (red) around the nitrogen atom of the imine group, making it a likely site for protonation or interaction with electrophiles. The hydrogen atoms, particularly the one on the methylamino group, would likely be in a region of positive potential (blue), indicating their acidic character. The aromatic rings would show a more complex potential distribution, influenced by the electron-donating methylamino group and the electron-withdrawing chlorine atom. Such maps are crucial for predicting how the molecule will interact with other reagents and biological macromolecules. masterorganicchemistry.com

    Computational Studies on Reactivity and Reaction Mechanisms

    Beyond its static electronic properties, computational chemistry can be used to explore the dynamic behavior of this compound in chemical reactions. This includes calculating the energetics of reaction pathways and predicting the outcomes of reactions.

    As an intermediate in the hydrolysis of diazepam, the subsequent reactions of this compound are of significant interest. Computational methods can be used to model these reaction pathways, for instance, its own hydrolysis to form 2-amino-5-chlorobenzophenone (B30270). This involves identifying the transition state (TS) structures, which are the high-energy points along the reaction coordinate that connect the reactants to the products.

    DFT calculations can determine the activation energy (the energy difference between the reactant and the transition state), which is a key factor in determining the reaction rate. In a study on a similar reaction involving the formation of an α,β-unsaturated imine-benzodiazepine, DFT was used to map out the entire reaction mechanism, including all intermediates and transition states. The study revealed the activation energies for each step, providing a detailed understanding of the reaction kinetics. For the hydrolysis of an imine, the mechanism typically involves the nucleophilic attack of a water molecule on the imine carbon, followed by proton transfers and the eventual cleavage of the C-N bond.

    In reactions where multiple products can be formed, computational chemistry can be a powerful tool for predicting the regioselectivity (which position on a molecule reacts) and stereoselectivity (which stereoisomer is preferentially formed). This is achieved by comparing the activation energies of the different possible reaction pathways. The pathway with the lowest activation energy will be the most favorable and will lead to the major product.

    For a molecule like this compound, which has several potential reactive sites, computational studies could predict, for example, whether a reagent would preferentially attack the imine carbon, the aromatic rings, or another part of the molecule. In a computational study on the stereoselective synthesis of an imine-benzodiazepine, it was found that the formation of one stereoisomer was thermodynamically more favorable than the other due to steric hindrance. By calculating the energies of the different transition states leading to the various possible products, a clear prediction of the reaction's outcome can be made, guiding synthetic efforts.

    Solvent Models in Computational Chemistry

    The chemical and physical properties of a molecule can be significantly influenced by its solvent environment. Computational chemistry employs various solvent models to simulate these effects, which are broadly categorized as explicit and implicit models.

    Implicit Solvent Models: These models, also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant, rather than modeling individual solvent molecules. This approach offers a computationally efficient way to approximate solvent effects. Commonly used implicit solvent models include:

    Polarizable Continuum Model (PCM): This model creates a solute-shaped cavity within the dielectric continuum, and the solute's charge distribution polarizes the surrounding medium. The resulting reaction field then interacts with the solute, providing a more accurate description of its electronic properties in solution.

    COSMO (Conductor-like Screening Model): COSMO approximates the dielectric medium as a perfect conductor, simplifying the calculation of the solvent's screening charges. This method is particularly effective in reducing errors related to charge escaping the solute cavity.

    SMD (Solvation Model based on Density): The SMD model is a universal solvation model that relies on the solute's electron density to calculate the solvation energy. It is parameterized for a wide range of solvents and can provide accurate free energies of solvation.

    The application of these models to this compound would allow for the calculation of properties such as its dipole moment and energy in various solvents. For instance, a study on the related compound benzophenone (B1666685) demonstrated the use of the PCM method with the B3LYP/6-311G basis set to analyze the effect of different solvents on its spectroscopic and electronic properties. nih.gov A similar approach for this compound would likely show variations in its calculated properties depending on the polarity of the solvent, as illustrated in the hypothetical data table below.

    Table 1: Hypothetical Solvation Effects on this compound Properties using Different Implicit Solvent Models

    SolventDielectric ConstantModelCalculated Dipole Moment (Debye)Calculated Energy (Hartree)
    Gas Phase1-2.8-875.1234
    Toluene2.4PCM3.5-875.1256
    Ethanol (B145695)24.6COSMO4.8-875.1289
    Water78.4SMD5.5-875.1298

    Explicit Solvent Models: In contrast, explicit solvent models involve the inclusion of individual solvent molecules in the simulation. While computationally more demanding, this approach allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. For this compound, explicit solvent models would be crucial for understanding its interactions with protic solvents like water or ethanol, where the imine nitrogen and methylamino group could act as hydrogen bond acceptors and donors, respectively.

    Molecular Dynamics Simulations

    Molecular dynamics (MD) simulations provide a powerful tool for studying the time-dependent behavior of molecules, offering insights into their conformational flexibility and intermolecular interactions.

    The this compound molecule possesses several rotatable bonds, leading to a complex conformational landscape. The two aryl rings are not coplanar, and their degree of twist is a key conformational parameter. researchgate.net MD simulations can explore the potential energy surface of the molecule, identifying low-energy conformers and the transition states between them.

    A typical MD simulation would involve placing the imine molecule in a periodic box filled with a chosen solvent. The system's trajectory would be calculated by integrating Newton's laws of motion, revealing how the molecule's conformation evolves over time. Analysis of this trajectory would provide information on the distribution of dihedral angles, such as the twist angle between the two phenyl rings. For substituted benzophenones, these twist angles have been shown to vary significantly depending on the nature and position of the substituents. nih.govresearchgate.net For this compound, one would expect a distribution of twist angles influenced by both steric hindrance and electronic effects of the methylamino and chloro substituents.

    Table 2: Hypothetical Conformational Analysis of this compound from a 100 ns MD Simulation in Water

    Dihedral AngleAverage Value (degrees)Standard Deviation (degrees)Most Populated Range (degrees)
    Phenyl-C-C-Phenyl55.28.545-65
    C-N-C-H (methyl)175.815.2160-180

    Simulation of Intermolecular Interactions

    MD simulations are also invaluable for studying the non-covalent interactions between this compound and its surrounding environment. This is particularly relevant for understanding its behavior in biological systems or as an impurity in pharmaceutical formulations.

    By analyzing the radial distribution functions (RDFs) between specific atoms of the imine and solvent molecules, it is possible to quantify the extent of solvation and identify key interaction sites. For example, the RDF between the imine nitrogen and the hydrogen atoms of water would reveal the presence and strength of hydrogen bonding. Similarly, simulations could model the interaction of the imine with other molecules, such as diazepam, to understand how it might affect the properties of the active pharmaceutical ingredient.

    Structure-Reactivity Relationship Predictions

    Frontier Molecular Orbital (FMO) Theory: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and spatial distribution of these orbitals can predict a molecule's reactivity. For this compound, the HOMO is likely to be located on the electron-rich methylamino-substituted phenyl ring, making this region susceptible to electrophilic attack. Conversely, the LUMO may be centered on the imine bond and the other phenyl ring, indicating these as potential sites for nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.

    Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical tools that correlate a molecule's structural or computed properties (descriptors) with its biological activity or chemical reactivity. nih.gov While no specific QSAR studies on this compound have been reported, studies on related benzophenone derivatives have successfully used descriptors like potential energy and dipole moment to predict their biological activities. nih.gov A QSAR study on a series of benzophenone imines could potentially predict their reactivity or toxicity based on descriptors such as:

    Electronic Descriptors: Dipole moment, HOMO/LUMO energies, partial atomic charges.

    Steric Descriptors: Molecular volume, surface area, specific dihedral angles.

    Topological Descriptors: Connectivity indices that describe the molecule's branching.

    Table 3: Hypothetical Reactivity Descriptors for this compound Calculated using DFT (B3LYP/6-31G)*

    DescriptorValuePredicted Implication
    HOMO Energy-5.8 eVSusceptibility to electrophilic attack
    LUMO Energy-1.2 eVSusceptibility to nucleophilic attack
    HOMO-LUMO Gap4.6 eVModerate kinetic stability
    Dipole Moment3.9 DSignificant polarity, influencing solubility and intermolecular interactions
    Electrostatic PotentialNegative potential around imine N and Cl; Positive potential around amino HIndicates sites for electrostatic interactions

    Synthetic Utility and Broader Applications in Chemical Synthesis

    Role as a Key Intermediate in the Synthesis of Diverse Organic Compounds

    2-(Methylamino)-5-chlorobenzophenone imine serves as a crucial intermediate in the synthesis of several organic compounds, most notably in the pharmaceutical field. Its structure is closely related to the core of many benzodiazepines, a class of psychoactive drugs. The compound has been identified as an important synthetic precursor and, in some contexts, an impurity or degradation product in the synthesis of diazepam. chemicalbook.commedchemexpress.com

    A significant finding reported in 1996 identified this compound as a novel product formed during the base-catalyzed hydrolysis of diazepam. nih.gov In this process, diazepam decomposes to form both the imine and its corresponding ketone, 2-(methylamino)-5-chlorobenzophenone. nih.gov The relative amount of the imine increases with higher concentrations of sodium hydroxide (B78521), highlighting its stability under specific basic conditions. nih.gov

    Direct synthesis of the imine has also been documented, providing a pathway for its use as a deliberate building block in synthetic routes. One established method involves the reaction of N-methyl-N-(2-benzoyl-4-chlorophenyl)formamide with anhydrous ammonia (B1221849) in methanol (B129727), catalyzed by zinc chloride, under high temperature and pressure. prepchem.com This process yields the imine as yellow needles, which can be isolated and purified for subsequent reactions. prepchem.com The specifics of this synthetic protocol are detailed in the table below.

    Table 1: Synthesis of this compound
    ReactantReagentsConditionsYieldReference
    N-methyl-N-(2-benzoyl-4-chlorophenyl)formamideMethanol, Anhydrous Ammonia, Zinc Chloride (catalyst)Heated in a sealed tube at 150°C for 15 hours76% prepchem.com

    The availability of such synthetic routes underscores the compound's utility as an intermediate, allowing chemists to access the reactive imine functionality for constructing more complex molecular architectures. Its relationship with 2-amino-5-chlorobenzophenone (B30270), a well-known precursor for various benzodiazepines like prazepam and chlordiazepoxide, further cements the importance of this structural motif in medicinal chemistry. wikipedia.org

    Applications in the Development of New Synthetic Methodologies

    The study of this compound has contributed to the development and understanding of synthetic methodologies, particularly concerning the synthesis of benzophenone (B1666685) derivatives and the manipulation of imine bonds. Research into the synthesis of the closely related ketone, 2-methylamino-5-chlorobenzophenone, has led to the exploration of greener and more efficient methods. For instance, methylation of 2-amino-5-chlorobenzophenone using dimethyl carbonate, a less toxic alternative to traditional methylating agents like methyl sulfate, has been developed. google.com This reaction is facilitated by catalysts such as high silicon aluminium ratio NaY molecular sieves, which offer improved stability and catalytic activity. google.com These advancements in the synthesis of the core structure are directly relevant to the production and utilization of the imine derivative.

    Furthermore, the investigation into the formation of this compound from diazepam hydrolysis provides valuable mechanistic insights. nih.gov The characterization of this "heretofore unknown derivative" required a combination of analytical techniques, including HPLC, UV-visible absorption spectroscopy, mass spectrometry, and proton NMR, to confirm its structure. nih.govvulcanchem.com This detailed analytical work not only identified a new compound but also helped to map the degradation pathways of a widely used pharmaceutical, a crucial aspect of drug stability studies and quality control. nih.gov

    Table 2: Analytical Techniques for Characterization
    TechniquePurposeReference
    High-Performance Liquid Chromatography (HPLC)Separation and quantification nih.gov
    Ultraviolet-Visible (UV-Vis) SpectroscopyAnalysis of electronic absorption nih.gov
    Mass Spectrometry (MS)Determination of molecular weight and fragmentation nih.gov
    Proton Nuclear Magnetic Resonance (¹H NMR)Structural elucidation nih.govprepchem.com

    Utilization in the Construction of Advanced Organic Frameworks

    While direct use of this compound in creating advanced materials like Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs) is not extensively documented, its chemical structure contains the necessary functionalities for such applications. Imine chemistry is a cornerstone of the rapidly developing field of COF synthesis. rsc.org The reversible nature of imine bond formation allows for "error-checking" during the self-assembly process, leading to highly crystalline and ordered porous structures under thermodynamic control. rsc.org

    Recent studies have demonstrated the power of imine linkages in constructing catalytically active COFs and in the post-synthetic modification of MOFs. researchgate.netmdpi.com For example, amine-functionalized MOFs can be modified with chiral aldehydes to form imines on the surface, thereby introducing chirality for enantioseparation applications. researchgate.net Given that this compound possesses both an imine bond and other functional groups (a secondary amine, a chloro group, and aromatic rings), it represents a potential building block, or "linker," for the design of new functional frameworks. Its rigid benzophenone backbone could impart thermal stability, while the various functional groups could be used for further modification or to tune the electronic and catalytic properties of the resulting framework.

    Potential in Material Science: Precursors for Organic Electronic Components

    The benzophenone core of this compound suggests its potential as a precursor in material science, particularly for organic electronic components. Benzophenone derivatives are well-known for their photochemical properties and are often used as photoinitiators in polymerization reactions. The introduction of methylamino and imine groups to the benzophenone structure modifies its electronic properties.

    These functional groups can influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The extended π-system across the two phenyl rings and the imine double bond, coupled with the electron-donating methylamino group and the electron-withdrawing chloro group, creates a donor-acceptor type structure. Such structures are of great interest in nonlinear optics and for charge-transporting materials. While this specific imine has not been heavily exploited for these purposes, its chemical structure makes it a viable candidate for further research as a precursor to larger, more complex conjugated systems for electronic applications.

    Contribution to the Understanding of Imine Chemistry and its Broader Implications

    The study of this compound contributes significantly to the broader understanding of imine chemistry. Its formation as a stable product from the hydrolysis of a complex molecule like diazepam provides a real-world example of the principles of dynamic covalent chemistry (DCC). nih.govrsc.org DCC leverages reversible reactions, such as imine formation, to achieve thermodynamic products. rsc.org The equilibrium between the imine and its corresponding carbonyl compound (the ketone) and amine is a fundamental concept in this field. The research into diazepam's decomposition quantitatively illustrates how reaction conditions (e.g., pH) can shift this equilibrium. nih.gov

    This understanding has profound implications. The controlled formation and cleavage of imine bonds are utilized in a wide range of applications, from the synthesis of complex molecular knots and catenanes to the development of self-healing polymers and dynamic materials. rsc.org The characterization and synthesis of this compound add a valuable data point to the vast library of imine compounds, helping chemists to predict the behavior and stability of related structures in various chemical environments. prepchem.com This knowledge is crucial for designing new synthetic strategies and functional molecules that rely on the unique properties of the imine bond.

    Q & A

    Basic Research Questions

    Q. What are the established synthetic pathways for 2-(methylamino)-5-chlorobenzophenone imine, and how do reaction conditions influence yield and purity?

    • Methodological Answer : The compound is synthesized via cyclocondensation of intermediates like 2-(bromoacetamido)-5-chlorobenzophenone with amines (e.g., hydroxylamine or ammonia) under reflux conditions. Key variables include solvent choice (ethanol, pyridine), temperature (reflux at ~80–100°C), and stoichiometric ratios. For example, hydroxylamine hydrochloride in pyridine/ethanol yields oxime intermediates, which are further processed via cyclization . Purification often involves recrystallization from ether/petroleum ether mixtures to isolate crystalline products (e.g., MP 164–167°C) .

    Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

    • Methodological Answer : High-performance liquid chromatography (HPLC) is critical for tracking reaction progress and detecting byproducts. Structural confirmation requires UV-Vis spectroscopy (λmax ~250–280 nm for aromatic systems), mass spectrometry (MS) for molecular ion detection (e.g., m/z 328.80), and <sup>1</sup>H NMR for resolving methylamino and imine proton environments (δ 2.5–3.5 ppm for N–CH3) .

    Advanced Research Questions

    Q. How does alkaline hydrolysis of diazepam generate this compound, and what mechanistic insights explain this degradation pathway?

    • Methodological Answer : Under strong alkaline conditions (≥1 M NaOH in ethanol), diazepam undergoes nucleophilic attack at the imine bond, forming this compound as a transient intermediate. Kinetic studies show imine stability increases with NaOH concentration, but prolonged hydrolysis leads to further degradation into 2-(methylamino)-5-chlorobenzophenone. Mechanistic analysis requires monitoring pH-dependent intermediates via time-resolved HPLC and comparing <sup>13</sup>C NMR shifts to confirm bond cleavage sites .

    Q. What strategies minimize side reactions (e.g., racemization or over-alkylation) during the synthesis of benzodiazepine intermediates like this compound?

    • Methodological Answer : Racemization is mitigated by using chiral auxiliaries (e.g., L-proline derivatives) during cyclocondensation. Over-alkylation is controlled via stepwise addition of bromoacetamido precursors and low-temperature (-10°C) imine formation. Solvent polarity also plays a role: non-polar solvents (e.g., isopropyl ether) reduce undesired nucleophilic substitutions. Post-reaction quenching with ice-water mixtures improves selectivity .

    Q. How can researchers profile and quantify trace impurities (e.g., 5-chloro-2-(methylamino)benzophenone) in active pharmaceutical ingredients (APIs) containing this imine?

    • Methodological Answer : Impurity profiling requires reversed-phase HPLC with UV detection (230–260 nm) and calibration against certified reference standards (e.g., LGC Standards MM0023.01-0025). Mass spectrometric fragmentation patterns (m/z 231.68 for the de-iminated byproduct) differentiate impurities from the parent compound. For quantification, spike recovery experiments in API matrices validate method accuracy (RSD <2%) .

    Q. What solvent systems optimize the imine’s stability during long-term storage or catalytic studies?

    • Methodological Answer : Stability studies in aprotic solvents (e.g., dimethylformamide, DMF) show minimal degradation over 30 days at 4°C. Protic solvents (e.g., methanol) induce hydrolysis, with degradation rates quantified via Arrhenius modeling (activation energy ~45 kJ/mol). For catalytic applications, methyl ethyl ketone (MEK) balances solubility and stability, achieving >95% recovery after 72 hours .

    Contradictions and Research Gaps

    • Evidence Conflict : While emphasizes ammonia for imine cyclization, uses hydroxylamine, leading to divergent intermediates (oximes vs. direct imines). Researchers must validate pathway compatibility with target benzodiazepines (e.g., alprazolam vs. diazepam).
    • Unresolved Challenge : The imine’s photostability under UV light remains unstudied, posing risks for photodegradation in drug formulations. Accelerated aging studies with UV-Vis monitoring are recommended.

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.